molecular formula C13H14N2 B182173 N-(1-(Pyridin-3-yl)ethyl)aniline CAS No. 137642-06-9

N-(1-(Pyridin-3-yl)ethyl)aniline

Cat. No.: B182173
CAS No.: 137642-06-9
M. Wt: 198.26 g/mol
InChI Key: HLOSIEUNEDTQHV-UHFFFAOYSA-N
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Description

“N-(1-(Pyridin-3-yl)ethyl)aniline” is an organic compound that belongs to the class of phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via an ethyl bridge . The molecular formula is C13H14N2 .

Scientific Research Applications

  • Nonlinear Optical (NLO) Applications : N-(1-(Pyridin-3-yl)ethyl)aniline derivatives have been investigated for their potential in nonlinear optical applications. A study synthesized binary adducts with phenolic coformers to explore their properties for NLO applications (Draguta et al., 2015).

  • Nuclear Magnetic Resonance (NMR) Studies : This compound has been used in studies involving 13C NMR chemical shifts, providing insights into the substituent-induced chemical shifts and the electronic effects of substituents (Rančić et al., 2014).

  • Electroluminescence and Photophysics : Research has shown that derivatives of this compound can be used in the creation of highly luminescent materials, with applications in electroluminescence and the study of photophysical properties (Vezzu et al., 2010).

  • Crystallography and Structural Analysis : The compound has been used in crystallography to explore the structure of chiral sec-amines and their derivatives (Adeleke & Omondi, 2022).

  • Synthesis of Complex Organic Molecules : It serves as a precursor or an intermediate in the synthesis of complex organic molecules, as demonstrated in various studies on chemical synthesis and molecular structures (Zhu et al., 2013).

  • Solute-Solvent Interactions : Studies on solute-solvent interactions have utilized derivatives of this compound to understand molecular interactions and heats of solution (Stephenson & Fuchs, 1985).

  • Organometallic Chemistry : Its derivatives are used in the synthesis and characterization of novel organometallic compounds, contributing to advancements in this field (Dridi et al., 2014).

  • Chemical Bond Amination : this compound has been explored as a directing group for chemical bond amination, particularly in the context of developing new synthetic methodologies (Zhao et al., 2017).

Future Directions

The future directions for “N-(1-(Pyridin-3-yl)ethyl)aniline” and similar compounds are promising. For instance, the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity indicates potential applications in medicinal chemistry .

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSIEUNEDTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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